![molecular formula C20H25N3O2 B15163593 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid CAS No. 144748-38-9](/img/structure/B15163593.png)
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles and as a reagent in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-[(hexyl(methyl)amino]benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo dyes like this compound is carried out in large reactors with precise control over temperature and pH. The process is optimized for high yield and purity, often involving continuous monitoring and automation.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as a dye in textiles and as a colorant in various products.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzonitrile: Another azo dye with similar structural features.
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: A compound with a similar azo group but different substituents.
Uniqueness
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl(methyl)amino group provides hydrophobic characteristics, while the benzoic acid moiety offers potential for further chemical modifications.
Eigenschaften
CAS-Nummer |
144748-38-9 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-5-6-15-23(2)19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(24)25/h7-14H,3-6,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
BAIIHVHBAYRKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
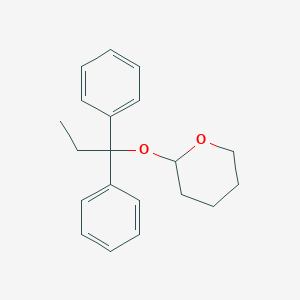
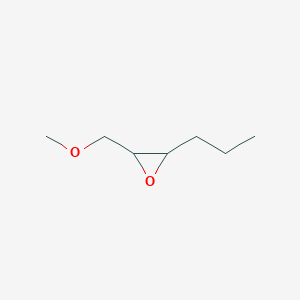
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
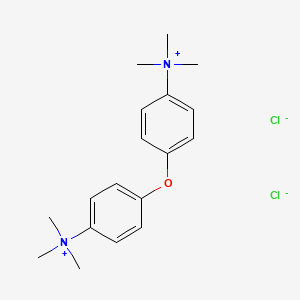
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
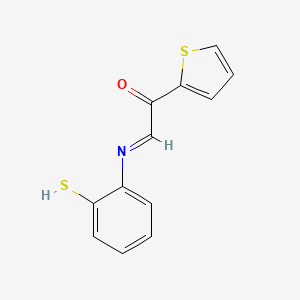
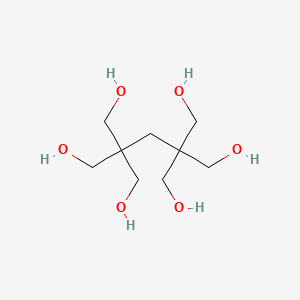
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
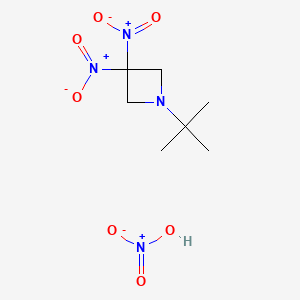
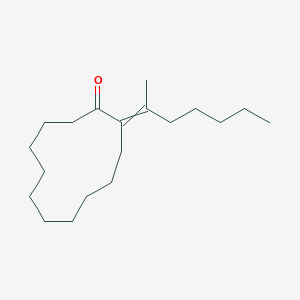
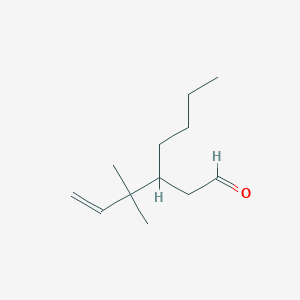
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
